molecular formula C17H13Cl2F6N3O B11077681 3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11077681
M. Wt: 460.2 g/mol
InChI Key: IGZZRLGCFVBDCZ-UHFFFAOYSA-N
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Description

3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C). This reaction yields a series of dichlorobenzamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DICHLORO-N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}BENZAMIDE apart from similar compounds is its unique combination of dichloro and pyridinyl groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13Cl2F6N3O

Molecular Weight

460.2 g/mol

IUPAC Name

3,5-dichloro-N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C17H13Cl2F6N3O/c1-8-3-9(2)26-13(4-8)27-15(16(20,21)22,17(23,24)25)28-14(29)10-5-11(18)7-12(19)6-10/h3-7H,1-2H3,(H,26,27)(H,28,29)

InChI Key

IGZZRLGCFVBDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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